5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-,monohydrochloride
Description
Classification and Structural Context of Desipramine (B1205290) Hydrochloride
The pharmacological identity of Desipramine hydrochloride is intrinsically linked to its chemical structure, which dictates its classification and interaction with biological targets.
Dibenzazepine-Derivative Tricyclic Antidepressants (TCAs)
Desipramine hydrochloride is classified as a dibenzazepine-derivative tricyclic antidepressant. drugbank.comdrugbank.com Its molecular architecture is built upon a tricyclic ring system, which consists of two benzene (B151609) rings fused to a central seven-membered azepine ring. drugbank.com This three-ring core is a hallmark of the dibenzazepine (B1670418) class of TCAs. wikipedia.org Desipramine is, in fact, the principal active metabolite of Imipramine (B1671792), another well-known dibenzazepine TCA. drugbank.comlgmpharma.com
Secondary Amine Tricyclic Antidepressant Structural Features
Within the TCA family, compounds are further sub-classified as either tertiary or secondary amines based on the substitution pattern of the nitrogen atom on the alkyl amine side chain. drugbank.comdrugbank.com Desipramine is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms and a single hydrogen atom. wikipedia.org This distinguishes it from tertiary amines like its parent compound, Imipramine, where the nitrogen is bonded to three carbon atoms. drugbank.comwikipedia.org This structural feature is significant because secondary amine TCAs, including desipramine, are generally more potent and selective inhibitors of norepinephrine (B1679862) reuptake compared to tertiary amine TCAs. drugbank.comdrugbank.com
Historical Perspectives in Pharmacological Research of Desipramine Hydrochloride
The journey of Desipramine hydrochloride in pharmacological research is a direct offshoot of the development of the first-generation antidepressants. Developed by Geigy, it first appeared in the scientific literature in 1959 and was introduced for medical use in the mid-1960s. wikipedia.org
Its discovery stemmed from research into the metabolism of Imipramine, which was one of the earliest TCAs found to have antidepressant effects in the 1950s. drugbank.comresearchgate.net Researchers identified desipramine as the major active metabolite of imipramine. wikipedia.orglgmpharma.com Subsequent investigations confirmed that desipramine itself possessed significant antidepressant properties. This was a pivotal finding, establishing that a drug's metabolite could be as pharmacologically active, or even more so, than the parent drug. Initial research efforts were concentrated on confirming its clinical effectiveness and understanding its primary mechanism of action.
Evolution of Research Focus on Desipramine Hydrochloride Mechanisms
The focus of research on Desipramine hydrochloride's mechanisms has evolved from a relatively simple model to a more complex and nuanced understanding.
Initially, research established desipramine as a potent and selective norepinephrine reuptake inhibitor (NRI). wikipedia.org It demonstrates a significantly higher affinity for the norepinephrine transporter (NET) than for the serotonin (B10506) transporter (SERT). nih.gov This selective action made it an invaluable research tool for studies aiming to parse the specific role of the neurotransmitter norepinephrine in mood regulation, which was a central tenet of the monoamine hypothesis of depression. researchgate.net In fact, desipramine is considered one of the most noradrenergic of the TCAs. wikipedia.org
Over the decades, the scope of research has expanded beyond simple reuptake inhibition. Scientists have investigated how chronic use of desipramine leads to adaptive changes in the brain, such as the down-regulation of beta-adrenergic receptors and the sensitization of postsynaptic serotonergic receptors. drugbank.comlgmpharma.com More recent research has explored its binding site and how it blocks transporter function by locking the transporter's extracellular gate, preventing conformational changes necessary for neurotransmitter transport. nih.gov Furthermore, contemporary studies have begun to investigate desipramine's effects on other cellular pathways, including its potential to induce the expression of protective enzymes like heme oxygenase-1 (HO-1) through the activation of signaling pathways, suggesting novel neuroprotective effects. plos.org This broadening of research illustrates the shift towards understanding the wider array of molecular and cellular targets that contribute to the therapeutic actions of Desipramine hydrochloride. plos.org
Compound Affinity Data
The following table displays the inhibitor constant (Ki) values, which indicate the affinity of Desipramine for different neurotransmitter transporters. A lower Ki value signifies a stronger binding affinity.
| Compound | Transporter | Ki (nM) |
| Desipramine | Norepinephrine Transporter (NET) | 4 |
| Desipramine | Serotonin Transporter (SERT) | 61 |
| Desipramine | Dopamine (B1211576) Transporter (DAT) | 78,720 |
Data sourced from MedKoo Biosciences. medkoo.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58-28-6 |
|---|---|
Molecular Formula |
C18H23ClN2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylazanium chloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H |
InChI Key |
XAEWZDYWZHIUCT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-] |
Appearance |
White To Off-White Solid |
Other CAS No. |
58-28-6 |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
50-47-5 (Parent) |
solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Apo Desipramine Apo-Desipramine Demethylimipramine Desipramine Desipramine Hydrochloride Desmethylimipramine Hydrochloride, Desipramine Norpramin Novo Desipramine Novo-Desipramine Nu Desipramine Nu-Desipramine Pertofran Pertofrane Pertrofran Petylyl PMS Desipramine PMS-Desipramine Ratio Desipramine ratio-Desipramine |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Desipramine Hydrochloride
Monoamine Transporter Inhibition and Neurotransmission Modulation by Desipramine (B1205290) Hydrochloride
The principal mechanism of action for desipramine hydrochloride is the inhibition of monoamine reuptake transporters in the presynaptic membrane. patsnap.comnih.gov By blocking these transporters, desipramine increases the concentration of specific neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. patsnap.com This action is considered central to its therapeutic effects. drugbank.com
Desipramine is a potent and highly selective inhibitor of the norepinephrine (B1679862) transporter (NET). wikipedia.orgmdedge.comrndsystems.com This inhibition is considered its primary pharmacological action. patsnap.com By blocking NET, desipramine prevents the reuptake of norepinephrine from the neuronal synapse, leading to an increased concentration and prolonged activity of this neurotransmitter in the synaptic cleft. patsnap.comnih.gov This acute effect is believed to initiate a cascade of long-term adaptive changes. nih.gov
Research indicates that chronic treatment with desipramine leads to a downregulation of NET expression and function in brain regions such as the cerebral cortex and hippocampus. nih.govnih.gov This reduction in transporter density results in a sustained increase in noradrenergic neurotransmission, an effect that persists even after the drug is no longer detectable in the brain. nih.govnih.gov This long-term regulation of NET is thought to be a crucial component of its clinical effects. nih.gov
The interaction of desipramine with the dopamine (B1211576) transporter (DAT) is notably weak. nih.gov Its affinity for DAT is substantially lower than for either NET or SERT, indicating that direct inhibition of dopamine reuptake is not a significant component of its primary mechanism of action at therapeutic concentrations. rndsystems.comtocris.commedchemexpress.com Mutagenesis studies suggest that while the drug-binding site may be conserved across human monoamine transporters, the specific amino acid residues confer the observed selectivity. nih.gov
Table 1: Inhibition Constants (Ki) of Desipramine Hydrochloride for Monoamine Transporters This interactive table summarizes the binding affinity of desipramine hydrochloride for the norepinephrine (NET), serotonin (B10506) (SERT), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.
| Transporter | Inhibition Constant (Ki) in nM |
|---|---|
| Norepinephrine Transporter (NET) | 4 |
| Serotonin Transporter (SERT) | 61 |
| Dopamine Transporter (DAT) | 78,720 |
Data sourced from R&D Systems and Tocris Bioscience. rndsystems.comtocris.com
Among the class of tricyclic antidepressants, desipramine is distinguished by its high selectivity and potency for the norepinephrine transporter. wikipedia.orgnih.gov As a secondary amine TCA, desipramine is a more potent inhibitor of norepinephrine reuptake compared to tertiary amine TCAs like amitriptyline (B1667244), imipramine (B1671792), and clomipramine (B1669221). drugbank.comnih.govhmdb.cadrugbank.com It is often cited as the most NET-selective of the TCAs. wikipedia.orgpsychotropical.com While tertiary amines like clomipramine and amitriptyline show greater relative potency for SERT, desipramine's action is predominantly noradrenergic. psychscenehub.com This selectivity contributes to a distinct pharmacological profile. wikipedia.orgdrugbank.com
Table 2: Comparative Selectivity of Desipramine and Other TCAs for Norepinephrine (NA) vs. Serotonin (5-HT) Transporters This interactive table compares the ratio of inhibitory activity at the norepinephrine transporter (NAT) versus the serotonin transporter (SERT) for several tricyclic antidepressants. A higher ratio indicates greater selectivity for NAT.
| Tricyclic Antidepressant | Approximate NA/5-HT Inhibition Ratio |
|---|---|
| Desipramine | ~22-180 (NAT Ki = 0.3-8.6 nM; SERT Ki = 22-180 nM) |
| Nortriptyline | ~10:1 |
| Amitriptyline | ~1:1.5 |
| Clomipramine | ~1:2 |
Data sourced from Psych Scene Hub. psychscenehub.com
Receptor Binding Profiles and Ligand Interactions of Desipramine Hydrochloride
Desipramine exhibits notable interactions with several types of adrenergic receptors. It acts as an antagonist at α1-adrenergic receptors, an action shared with other TCAs. nih.govpatsnap.comdrugbank.com
More complex interactions have been identified with the α2A-adrenergic receptor (α2AAR). nih.gov Research has shown that desipramine binds to the α2AAR with an affinity in the micromolar range, which is comparable to that of the endogenous agonist norepinephrine. nih.gov Desipramine functions as an arrestin-biased ligand at this receptor. This means its binding promotes the recruitment of arrestin protein to the receptor, leading to its internalization and downregulation, but it does not activate the typical G-protein signaling pathways associated with this receptor. nih.gov
Furthermore, chronic administration of desipramine leads to the downregulation of beta-adrenergic receptors in the cerebral cortex. drugbank.comnih.govhmdb.cadrugbank.com This adaptive change, along with the sensitization of postsynaptic serotonergic receptors, is considered a downstream consequence of its initial transporter blockade. drugbank.comdrugbank.com
Table 3: Adrenergic Receptor Interaction Profile of Desipramine Hydrochloride This interactive table summarizes the observed interactions of desipramine with different adrenergic receptor subtypes.
| Receptor Subtype | Interaction/Effect |
|---|---|
| α1-Adrenergic Receptor | Antagonism nih.govpatsnap.com |
| α2A-Adrenergic Receptor | Arrestin-biased ligand, leading to receptor internalization and down-regulation nih.gov |
| β-Adrenergic Receptors | Down-regulation following chronic administration drugbank.comnih.govdrugbank.com |
Muscarinic Cholinergic Receptor Antagonism
Desipramine hydrochloride possesses anticholinergic properties through its antagonism of muscarinic cholinergic receptors. patsnap.comdrugbank.comdrugbank.com It acts as a competitive antagonist at these receptors, blocking the action of acetylcholine. nih.gov This blockade is responsible for the characteristic anticholinergic side effects associated with tricyclic antidepressants, such as dry mouth, blurred vision, constipation, and urinary retention. patsnap.compatsnap.com Desipramine is known to be an antagonist at M1, M2, M3, M4, and M5 muscarinic receptor subtypes. drugbank.com Compared to some other tricyclic antidepressants like amitriptyline, desipramine exhibits less potent anticholinergic activity. drugbank.com
Histamine (B1213489) H1 Receptor Interactions
Desipramine interacts with histamine H1 receptors, acting as an antagonist. drugbank.comdrugbank.com This antagonism contributes to the sedative effects often observed with tricyclic antidepressants. drugbank.com The affinity of desipramine for the H1 receptor is notable, although it is considered to have a lower affinity compared to other tricyclic antidepressants like doxepin (B10761459) and amitriptyline. nih.gov Research has demonstrated that desipramine can directly inhibit histamine H1 receptor-induced calcium signaling in hypothalamic cells, a mechanism that may be independent of its effects on adrenergic receptors. plos.orgnih.gov
Dopamine D2 Receptor Binding
Receptor Binding Affinities of Desipramine
The following table summarizes the binding affinities of desipramine for various receptors, providing a quantitative insight into its pharmacological profile. Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki) | Species | Reference |
| Alpha-1 Adrenergic | Moderate | Rat | drugbank.com |
| Alpha-2A Adrenergic | Micromolar range | Human | nih.gov |
| Muscarinic Cholinergic | Moderate | Human | drugbank.com |
| Histamine H1 | 2.3 x 10⁻⁷ M | Rat | nih.gov |
| Dopamine D2 | Lower Affinity | Mouse | nih.gov |
Intracellular Signaling Cascades and Gene Expression Modulation by Desipramine Hydrochloride
Desipramine hydrochloride has been shown to modulate several critical intracellular signaling pathways, leading to downstream effects on gene expression and cellular function. These pathways are integral to processes such as cell survival, stress response, and apoptosis.
The Extracellular Signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a crucial regulator of neuronal plasticity and survival. nih.gov Research indicates that desipramine can selectively potentiate norepinephrine-elicited ERK1/2 activation. nih.gov This potentiation is observed as an increased sensitivity of the norepinephrine response and a prolonged duration of ERK1/2 activation. nih.gov In certain cellular contexts, such as Mes23.5 dopaminergic neurons, desipramine has been shown to induce the expression of protective enzymes through the activation of the ERK signaling pathway. nih.govnih.gov However, in other cell types like human PC3 prostate cancer cells, desipramine did not activate the phosphorylation of ERK. nih.gov Furthermore, some studies have reported a significant decrease in the phosphorylation of ERK1/2 following desipramine treatment in rat liver tissue. nih.gov
| Key Findings on Desipramine and ERK Pathway Activation | Cell/Tissue Type | Effect | Reference(s) |
|---|---|---|---|
| Potentiation of norepinephrine-elicited ERK1/2 activation | Not specified | Increased sensitivity and prolonged activation | nih.gov |
| Induction of Heme Oxygenase-1 expression via ERK activation | Mes23.5 dopaminergic neurons | Pro-survival signaling | nih.govnih.gov |
| No activation of ERK phosphorylation | Human PC3 prostate cancer cells | Apoptotic signaling | nih.gov |
| Decreased phosphorylation of ERK1/2 | Rat liver tissue | Associated with cell death | nih.gov |
The c-Jun N-terminal Kinase (JNK) signaling pathway, another arm of the MAPK family, is often associated with cellular stress responses, inflammation, and apoptosis. e3s-conferences.orgmdpi.com Studies have demonstrated that desipramine can activate the JNK signaling pathway. nih.gov This activation has been implicated in the induction of the antioxidant enzyme heme oxygenase-1. nih.gov In the context of cancer cells, desipramine-induced apoptosis has been shown to be mediated through the activation of JNK phosphorylation. nih.gov For instance, in human PC3 prostate cancer cells, desipramine was found to activate JNK, and the use of a selective JNK inhibitor partially prevented apoptosis. nih.gov Furthermore, in certain contexts, desipramine can enhance the cytotoxicity of other agents through the promotion of a JNK-dependent non-canonical apoptosis pathway. mdpi.com
NF-E2-Related Factor-2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. nih.govnih.gov Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. mdpi.com Upon activation by stressors or certain molecules, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes, initiating their transcription. nih.govmdpi.com Research has shown that desipramine treatment can lead to the accumulation of Nrf2 in the nucleus and enhance its DNA binding activity. nih.govnih.gov This activation of Nrf2 is a key mechanism through which desipramine induces the expression of cytoprotective genes. nih.gov Some antidepressant treatments, including desipramine, have been shown to recover elements of the Nrf2 pathway that are inhibited by chronic stress. researchgate.net
Heme Oxygenase-1 (HO-1) is a critical antioxidant and cytoprotective enzyme. Its expression is regulated by the Nrf2 transcription factor. nih.gov Studies have demonstrated that desipramine induces both HO-1 protein and mRNA expression in a concentration- and time-dependent manner. nih.govnih.gov This induction of HO-1 is a downstream consequence of the activation of the ERK, JNK, and Nrf2 pathways by desipramine. nih.gov The neuroprotective effects of desipramine against certain toxins have been linked to its ability to upregulate HO-1 expression. nih.govnih.gov Inhibition of HO-1 activity has been shown to attenuate the protective effects of desipramine. nih.govnih.gov
| Impact of Desipramine on the Nrf2/HO-1 Pathway | Molecular Event | Downstream Effect | Reference(s) |
|---|---|---|---|
| Desipramine Treatment | Nrf2 nuclear accumulation and enhanced DNA binding | Increased transcription of antioxidant genes | nih.govnih.gov |
| Desipramine Treatment | Induction of HO-1 mRNA expression | Time-dependent increase | nih.govnih.gov |
| Desipramine Treatment | Induction of HO-1 protein expression | Concentration- and time-dependent increase | nih.govnih.gov |
| Inhibition of HO-1 Activity | Attenuation of desipramine's neuroprotective effect | Decreased cell survival | nih.govnih.gov |
Desipramine has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov This pro-apoptotic effect is mediated through the modulation of specific signaling pathways. A key mechanism involves the activation of the JNK pathway, which in turn leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov The inhibition of JNK has been demonstrated to partially rescue cells from desipramine-induced apoptosis. nih.gov Furthermore, recent findings suggest that desipramine can promote a JNK-dependent non-canonical form of apoptosis, highlighting a novel aspect of its cell death-inducing capabilities. mdpi.com This suggests that in certain cellular environments, desipramine can trigger cell death through pathways that may be independent of the classical mitochondrial-dependent apoptosis route. mdpi.com
Intracellular Calcium Signaling Disruption
Desipramine hydrochloride has been demonstrated to disrupt intracellular calcium signaling, a fundamental process governing a wide array of cellular activities. Research indicates that desipramine can elicit an increase in the concentration of cytosolic free calcium ([Ca2+]i) in various cell types. nih.gov This effect is concentration-dependent and multifaceted, involving both the release of calcium from intracellular reservoirs and the influx of calcium from the extracellular environment. nih.gov
One of the primary mechanisms by which desipramine elevates intracellular calcium is through the mobilization of calcium from internal stores, such as the endoplasmic reticulum. nih.gov Studies have shown that in the absence of extracellular calcium, desipramine can still induce a transient rise in [Ca2+]i, indicating a release from these internal stores. nih.gov Furthermore, the effect of desipramine on calcium levels is significantly diminished when these intracellular stores are depleted by agents like thapsigargin, an inhibitor of the endoplasmic reticulum Ca2+-ATPase. nih.gov
In addition to mobilizing internal calcium, desipramine also stimulates the influx of extracellular calcium. nih.gov This influx is not mediated by voltage-gated calcium channels but through other pathways in the plasma membrane. nih.gov The disruption of calcium homeostasis by desipramine can lead to significant downstream effects on cellular functions, and at high concentrations, it has been shown to be cytotoxic. nih.gov In hypothalamic cells, desipramine has been observed to suppress the elevation of intracellular Ca2+ that is typically induced by histamine H1 receptor activation. nih.govplos.org
| Cellular Effect | Mechanism of Action |
| Increased cytosolic Ca2+ | Mobilization from intracellular stores (e.g., endoplasmic reticulum) and influx of extracellular Ca2+. nih.gov |
| Inhibition of histamine-induced Ca2+ increase in hypothalamic cells | Suppression of histamine H1 receptor-mediated Ca2+ signaling. nih.govplos.org |
Enzyme Inhibition and Modulation by Desipramine Hydrochloride
Desipramine hydrochloride is known to inhibit and modulate the activity of several enzymes, contributing to its complex pharmacological profile beyond its primary role as a norepinephrine reuptake inhibitor.
Desipramine is recognized as an inhibitor of sphingomyelin (B164518) phosphodiesterase (sphingomyelinase). nih.gov This enzyme is crucial for the breakdown of sphingomyelin, a key component of cell membranes, into ceramide and phosphocholine. By inhibiting this enzyme, desipramine can alter the levels of these bioactive lipids, thereby influencing cellular signaling pathways involved in processes like cell growth, death, and membrane structure.
Desipramine is a well-documented functional inhibitor of acid sphingomyelinase (ASM), which is encoded by the SMPD1 gene. nih.govdrugbank.comfrontiersin.orgnih.govplos.orgmdpi.comlife-science-alliance.orgnih.govnih.govportlandpress.comnih.gov ASM is a lysosomal enzyme that plays a key role in cellular stress responses by producing ceramide. frontiersin.org As a cationic amphiphilic drug, desipramine accumulates in lysosomes, leading to the detachment of ASM from the inner lysosomal membrane and its subsequent degradation by proteases. nih.govdrugbank.complos.orgnih.govnih.gov This functional inhibition of ASM reduces the production of ceramide. frontiersin.orgnih.gov This mechanism is implicated in various downstream cellular effects, including the disruption of infection by intracellular bacterial pathogens and the induction of autophagy. life-science-alliance.orgnih.govnih.gov
| Enzyme | Type of Inhibition | Potential Functional Consequence |
| Sphingomyelin Phosphodiesterase | Inhibitor nih.gov | Alteration of membrane lipid composition and signaling. |
| Prolyl Oligopeptidase | Inhibitor nih.gov | Modulation of neuropeptide signaling. |
| Acid Sphingomyelinase (SMPD1) | Functional Inhibitor nih.govplos.orgnih.gov | Reduced ceramide production, frontiersin.orgnih.gov antiviral/anticancer effects, and induction of autophagy. nih.gov |
Interactions with Other Cellular Components and Processes
Desipramine hydrochloride's cellular effects extend to interactions with transport proteins, which can influence its own distribution and the disposition of other compounds.
| Transporter | Type of Interaction | IC50 Value (for OCT3) | Significance |
| OCT1 | Substrate and Inhibitor nih.gov | Not specified | Influences drug distribution and potential for drug-drug interactions. |
| OCT3 | Substrate and Inhibitor nih.gov | 4.7 µM (for inhibition of 4-Di-1-ASP uptake) nih.gov | Influences drug distribution and potential for drug-drug interactions. nih.gov |
P-glycoprotein (P-gp) Modulation in In Vitro Studies
Desipramine hydrochloride has been identified as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer and in the transport of various substances across cell membranes. frontiersin.org In vitro studies have demonstrated that desipramine can inhibit the function of P-gp, thereby increasing the intracellular concentration of P-gp substrates. nih.gov
Research conducted on cell cultures has shown that antidepressants, including desipramine, can enhance the function of the glucocorticoid receptor (GR) by inhibiting P-gp. nih.gov This inhibition leads to an increased intracellular concentration of glucocorticoids. nih.gov For instance, one study utilized abcb1ab MDR PGP knockout mice to investigate the effects of desipramine on the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov In control mice, desipramine treatment resulted in a significant upregulation of GR mRNA in the CA1 region of the hippocampus. nih.gov Conversely, in knockout mice lacking the P-gp transporter, desipramine led to a significant downregulation of GR mRNA in the same brain region. nih.gov These findings suggest that P-gp is a key molecular target through which desipramine regulates the HPA axis. nih.gov
Further in vitro experiments using Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, have explored the modulatory effects of various compounds on this transporter. While not directly focused on desipramine, these studies highlight the methodologies used to assess P-gp modulation, such as evaluating changes in P-gp expression and activity. For example, certain thioxanthones were found to significantly decrease P-gp expression and activity after exposure. mdpi.com
Table 1: Effects of Desipramine on Glucocorticoid Receptor (GR) mRNA Expression in the CA1 Region of the Hippocampus
| Animal Model | Treatment | Effect on GR mRNA Expression |
| FVB/N Controls | Desipramine | +31% (p=0.045) |
| abcb1ab (-/-) Mice | Desipramine | -45% (p=0.004) |
Effects on Erythrocyte Physiology (e.g., eryptosis induction)
Desipramine hydrochloride has been shown to induce eryptosis, the programmed cell death of erythrocytes, in a dose-dependent manner. nih.govnih.gov This process is characterized by phosphatidylserine (B164497) (PS) exposure on the cell surface, which can be measured by annexin-V-binding in flow cytometry. nih.govbohrium.com
In vitro studies on human erythrocytes have demonstrated that desipramine significantly increases the percentage of annexin-V-binding cells. nih.govbohrium.com This effect was observed without a significant impact on intracellular glutathione (B108866) (GSH) levels. nih.govnih.gov The induction of eryptosis by desipramine can be significantly counteracted by pre-treatment with the nitric oxide (NO) donor sodium nitroprusside (SNP) or N-acetyl-L-cysteine (NAC). nih.govnih.govbohrium.com The combined use of both inhibitors resulted in the most potent inhibitory effect. bohrium.com
Interestingly, calcium depletion was found to exacerbate desipramine-induced eryptosis. nih.govbohrium.com Furthermore, the timing of inhibitor application did not alter their protective effect; SNP and NAC were effective even when administered after initial exposure to desipramine. bohrium.com These findings suggest potential therapeutic strategies for managing intoxications caused by antidepressants like desipramine. bohrium.com
Table 2: Effect of Desipramine and Inhibitors on Eryptosis in Human Erythrocytes
| Treatment | Effect on Annexin-V-Binding |
| Desipramine | Dose-dependent increase |
| Desipramine + Sodium Nitroprusside (SNP) | Significant reversal of desipramine's effect |
| Desipramine + N-acetyl-L-cysteine (NAC) | Significant reversal of desipramine's effect |
| Desipramine + SNP + NAC | Highest inhibitory effect |
Modulation of Bone Serotonin Receptors in Preclinical Models
Preclinical studies have indicated that desipramine hydrochloride can modulate bone metabolism, partly through its interaction with the serotonergic system in bone cells. nih.gov Osteoblasts, osteocytes, and osteoclasts all express serotonin receptors, highlighting a link between the neuroendocrine system and bone health. nih.gov
In a rat model of ligature-induced periodontitis, desipramine administration was found to prevent alveolar bone loss. nih.gov This protective effect was associated with the downregulation of key inflammatory mediators, including interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov The study suggests that tricyclic antidepressants like desipramine may regulate the host immune response in periodontal tissues, offering a potential avenue for managing immune-mediated inflammatory diseases and bone remodeling. nih.gov
Another preclinical study in mice investigated the effects of different antidepressant drugs on bone microarchitecture and biomechanical properties. psychrights.org While selective serotonin reuptake inhibitors (SSRIs) showed deleterious effects, desipramine, which inhibits both serotonin and norepinephrine reuptake, did not negatively impact bone microarchitecture or mechanical properties. psychrights.org This suggests a potentially beneficial role for the noradrenergic component of desipramine's action on bone. psychrights.org Furthermore, a study in patients with major depression treated with desipramine showed a significant reduction in available serotonin 2 (5-HT2) receptors in the brain, though the direct correlation to bone receptor modulation in this clinical context was not the focus. nih.gov
Table 3: Effects of Desipramine in a Rat Model of Ligature-Induced Periodontitis
| Parameter | Effect of Desipramine Treatment |
| Alveolar Bone Loss | Significantly reduced (P<0.05) |
| Gingival Collagen Degradation | Similar to ligature group (P>0.05) |
| IL-1β mRNA Expression | Downregulated (P<0.05) |
| iNOS mRNA Expression | Downregulated (P<0.05) |
| COX-2 mRNA Expression | Downregulated (P<0.05) |
| TIMP-1 mRNA Expression | Downregulated (P<0.05) |
| MMP-9 Activity | Lower (P<0.05) |
Metabolic Pathways and Biotransformation Studies of Desipramine Hydrochloride
Hepatic Metabolism Pathways
The liver is the principal site for the metabolism of desipramine (B1205290). patsnap.com The primary metabolic routes are oxidation and conjugation, which transform the lipophilic drug into more water-soluble compounds for easier excretion. pharmgkb.org
Cytochrome P450 Isoenzyme Involvement (CYP2D6, CYP1A2, CYP2C19)
The metabolism of desipramine is heavily reliant on the cytochrome P450 (CYP) enzyme system. patsnap.com Several isoenzymes are involved, with CYP2D6 playing a major role in the hydroxylation of desipramine. pharmgkb.orgdrugbank.com CYP1A2 is also involved, but to a lesser extent. drugbank.com
The N-demethylation of imipramine (B1671792) to its active metabolite, desipramine, is primarily catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP3A4. oup.compharmgkb.org The activity of these enzymes, particularly CYP2D6 and CYP2C19, is subject to genetic polymorphisms, which can significantly alter the metabolic rate of desipramine. patsnap.comoup.com For instance, individuals who are poor metabolizers of CYP2D6 tend to have higher plasma concentrations of desipramine. fda.govnih.gov
Table 1: Cytochrome P450 Isoenzymes Involved in Desipramine Metabolism
| Isoenzyme | Metabolic Pathway | Role in Desipramine Metabolism |
|---|---|---|
| CYP2D6 | Hydroxylation | Major enzyme responsible for converting desipramine to its hydroxylated metabolites. pharmgkb.orgdrugbank.com |
| CYP1A2 | N-demethylation (of imipramine), Hydroxylation (minor) | Contributes to the conversion of imipramine to desipramine and has a minor role in desipramine hydroxylation. drugbank.comoup.compharmgkb.org |
| CYP2C19 | N-demethylation (of imipramine) | Primary enzyme for the N-demethylation of imipramine to form desipramine. oup.compharmgkb.orgpgkb.org |
| CYP3A4 | N-demethylation (of imipramine) | Plays a minor role in the N-demethylation of imipramine. oup.compharmgkb.org |
N-Demethylation from Imipramine to Desipramine
Desipramine is the primary active metabolite of the tertiary amine tricyclic antidepressant, imipramine. nih.gov The conversion of imipramine to desipramine occurs through a process called N-demethylation. oup.compgkb.org This metabolic step is predominantly carried out by the enzyme CYP2C19, although CYP1A2 and CYP3A4 also contribute to a lesser extent. oup.compharmgkb.org The efficiency of this demethylation process can be influenced by genetic variations in CYP2C19. pgkb.org
Hydroxylation and Glucuronide Conjugation Processes
Following its formation from imipramine or direct administration, desipramine undergoes further metabolism, primarily through hydroxylation. pharmgkb.org The main enzyme responsible for this step is CYP2D6, which converts desipramine into hydroxylated metabolites, most notably 2-hydroxydesipramine (B23142). pharmgkb.orgoup.com This hydroxylation pathway is a critical step in the detoxification and elimination of the drug. nih.gov
After hydroxylation, the resulting metabolites can undergo a phase II conjugation reaction known as glucuronidation. ontosight.ai This process involves the attachment of a glucuronic acid moiety to the hydroxylated metabolite, forming a glucuronide conjugate. nih.govcapes.gov.br Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through the urine. fda.govpharmgkb.org The glucuronide conjugate of 2-hydroxydesipramine has been identified as a major metabolite in patients receiving desipramine. nih.govcapes.gov.br
Identification of Active Metabolites
The biotransformation of desipramine not only leads to its inactivation and elimination but also results in the formation of metabolites that may retain pharmacological activity.
2-Hydroxydesipramine Activity and Biotransformation
The principal active metabolite of desipramine is 2-hydroxydesipramine. drugbank.compgkb.org This metabolite is formed through the action of CYP2D6. oup.comnih.gov Research suggests that 2-hydroxydesipramine may possess antidepressant activity itself. nih.gov The formation of 2-hydroxydesipramine is a significant pathway, and its plasma concentrations can be substantial. nih.gov Like its parent compound, 2-hydroxydesipramine can also be further metabolized, including undergoing glucuronide conjugation to facilitate its removal from the body. nih.govcapes.gov.br
Table 2: Key Metabolites of Desipramine
| Metabolite | Formation Pathway | Enzyme(s) Involved | Pharmacological Activity |
|---|---|---|---|
| Desipramine | N-demethylation of imipramine | CYP2C19, CYP1A2, CYP3A4 oup.compharmgkb.orgpgkb.org | Active |
| 2-Hydroxydesipramine | Hydroxylation of desipramine | CYP2D6 oup.comnih.gov | Active nih.gov |
| 2-Hydroxydesipramine glucuronide | Glucuronidation of 2-hydroxydesipramine | UDP-glucuronosyltransferases | Inactive |
Genetic Polymorphisms in Drug Metabolism of Desipramine Hydrochloride
Genetic variations in the genes encoding metabolic enzymes can lead to significant differences in how individuals process desipramine hydrochloride. fda.gov The most well-studied polymorphisms are those affecting the CYP2D6 and CYP2C19 isoenzymes. oup.comumich.edu
Individuals can be classified into different metabolizer phenotypes based on their genetic makeup:
Poor Metabolizers (PMs): These individuals have reduced or no enzyme activity, leading to slower metabolism of desipramine. This can result in higher plasma concentrations of the drug, potentially increasing the risk of adverse effects. drugbank.comfda.gov Approximately 5-10% of Caucasians are CYP2D6 poor metabolizers. medicinesinformation.co.nz
Intermediate Metabolizers (IMs): These individuals have enzyme activity that is between that of poor and extensive metabolizers. nih.gov
Extensive Metabolizers (EMs): This is considered the "normal" phenotype, with fully functional enzyme activity.
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the enzyme-encoding gene, leading to increased enzyme activity and faster metabolism of desipramine. This can result in lower plasma concentrations, potentially reducing the therapeutic efficacy of the drug. umich.edunih.gov
The prevalence of these polymorphisms varies among different ethnic populations. oup.com The genetic control of desipramine hydroxylation has been clearly demonstrated, showing a strong correlation with the metabolism of debrisoquine, another CYP2D6 substrate. nih.gov These genetic differences underscore the wide interindividual variability observed in desipramine metabolism and clinical response. fda.gov
Impact of CYP2D6 Polymorphisms on Desipramine Metabolism
The cytochrome P450 2D6 (CYP2D6) enzyme plays a crucial role in the metabolism of desipramine, particularly in its 2-hydroxylation. drugbank.compharmgkb.org Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to significant differences in enzyme activity among individuals, which in turn affects how desipramine is metabolized. nih.govfda.gov These variations are a primary reason for the wide interindividual differences in plasma concentrations of the drug. fda.gov
Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype:
Poor Metabolizers (PMs): These individuals have significantly reduced or no CYP2D6 enzyme function. nih.gov Consequently, they exhibit much higher plasma concentrations of desipramine when given standard doses. nih.govfda.gov Studies have shown that PMs can have up to an 8-fold increase in the plasma area under the curve (AUC) for the tricyclic antidepressant. fda.gov In a prospective study, two patients identified as poor metabolizers had the highest plasma levels of desipramine. nih.gov This phenotype is present in approximately 7% to 10% of Caucasians. fda.gov
Intermediate Metabolizers (IMs): This group has decreased CYP2D6 enzyme activity. pgkb.org
Extensive Metabolizers (EMs): This is the most common phenotype and is considered the "normal" metabolizer group. nih.gov
Ultrarapid Metabolizers (UMs): These individuals have increased CYP2D6 enzyme activity, leading to faster metabolism of desipramine. nih.gov
The clinical relevance of these polymorphisms is significant. The first-pass metabolism of desipramine, the metabolic process that occurs when a drug is absorbed from the gut and passes through the liver for the first time, is more pronounced in extensive metabolizers than in poor metabolizers. researchgate.net Research has also explored the impact of specific CYP2D6 allelic variants, such as CYP2D617* and CYP2D629*, which are more common in individuals of African descent. researchgate.net A study involving healthy African volunteers found that individuals with the CYP2D61717 and CYP2D62929 genotypes were 5 to 10 times slower at metabolizing desipramine compared to those with the CYP2D61/2 diplotypes. researchgate.net
The inhibitory effect of desipramine on dopamine (B1211576) formation mediated by different CYP2D6 variants has also been investigated. One study found that desipramine competitively inhibited dopamine formation by CYP2D6.1, CYP2D6.2, and CYP2D6.10, with the inhibition being less potent for the CYP2D6.10 variant. ualberta.ca
Table 1: Impact of CYP2D6 Phenotype on Desipramine Pharmacokinetics
In Vitro Metabolic Inhibition Studies
In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, are valuable for understanding the specific interactions of drugs with metabolic enzymes.
Effects on Caffeine (B1668208) Oxidation Pathways in Rat Liver Microsomes
Studies using rat liver microsomes, which contain a high concentration of drug-metabolizing enzymes, have been used to investigate the inhibitory effects of desipramine on the metabolism of other compounds. Caffeine is often used as a probe substrate in these studies because its metabolism is mediated by several cytochrome P450 enzymes. if-pan.krakow.pl
One such in vitro study demonstrated that desipramine has a potent inhibitory effect on caffeine metabolism. nih.gov The research showed that desipramine decreased the rates of several key caffeine metabolic pathways: 1-N-demethylation, 3-N-demethylation, 7-N-demethylation, and 8-hydroxylation. nih.gov The inhibitory effect was most pronounced on the 1-N- and 7-N-demethylation pathways. nih.gov The mechanism of this inhibition was determined to be either competitive or mixed. nih.gov It is important to note that while desipramine directly inhibits caffeine metabolism when added in vitro, prolonged administration of some other antidepressants has been shown to indirectly affect caffeine metabolism by inducing certain CYP enzymes. nih.gov
Table 2: Inhibitory Effect of Desipramine on Caffeine Metabolism in Rat Liver Microsomes
Preclinical Research Models and Neurobiological Investigations of Desipramine Hydrochloride
Animal Models for Neurobiological Research
Desipramine (B1205290) hydrochloride has been extensively studied in various animal models to elucidate its neurobiological mechanisms and therapeutic potential across a range of neurological and psychiatric conditions. These models are crucial for understanding its effects on neurotransmitter systems, behavior, and cellular pathways.
The 6-hydroxydopamine (6-OHDA) lesion model is a widely used method to replicate the dopamine (B1211576) depletion observed in Parkinson's disease. In this model, Desipramine hydrochloride plays a critical role as a neuroprotective agent for noradrenergic neurons. nih.govfrontiersin.org Since 6-OHDA can be taken up by both dopamine and norepinephrine (B1679862) transporters, pre-treatment with desipramine, a selective norepinephrine reuptake inhibitor, is a standard procedure to prevent the destruction of noradrenergic neurons and enhance the selectivity of the lesion to dopaminergic pathways. nih.govfrontiersin.org
Research in 6-OHDA-lesioned rats investigates the effects of desipramine on motor behaviors and monoamine levels. nih.gov Studies have examined the chronic administration of desipramine alone or in combination with L-DOPA, the primary treatment for Parkinson's disease. nih.govresearchgate.net While desipramine alone does not typically induce rotational behavior (a key indicator of dopamine receptor stimulation in this unilateral lesion model), when combined with L-DOPA, it has been shown to potentiate L-DOPA-induced contralateral rotations. researchgate.net This suggests an interaction with the dopaminergic system. Furthermore, combined treatment has been found to significantly increase noradrenaline levels in the striatum. researchgate.net These investigations are crucial for understanding how modulating the noradrenergic system with desipramine might impact motor and psychiatric symptoms in Parkinson's disease. nih.gov
Table 1: Effects of Desipramine Hydrochloride in 6-OHDA Lesion Models
| Model/Parameter | Role of Desipramine Hydrochloride | Key Findings |
| 6-OHDA Lesion Model | Pre-treatment Agent | Protects noradrenergic neurons from 6-OHDA toxicity, increasing lesion selectivity for dopaminergic neurons. nih.govfrontiersin.org |
| Motor Behavior (Rotation Test) | Adjunctive Therapy (with L-DOPA) | Potentiates L-DOPA-induced contralateral rotations in unilaterally lesioned rats. researchgate.net |
| Neurochemical Levels | Modulator of Monoamines | Combined with L-DOPA, significantly increases noradrenaline content in the ipsi- and contralateral striatum. researchgate.net |
The Forced Swim Test (FST) is a cornerstone behavioral assay for screening potential antidepressant compounds. youtube.comyoutube.com In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. nih.gov Desipramine hydrochloride is a classic tricyclic antidepressant frequently used as a positive control in the FST to validate the model's sensitivity. nih.gov
Studies consistently show that desipramine reduces immobility time in both rats and mice. nih.govnih.gov This effect is attributed to its action as a norepinephrine reuptake inhibitor, which increases the availability of norepinephrine in the synapse, leading to increased active behaviors like swimming and climbing. nih.gov In addition to reducing the duration of immobility, some research indicates that desipramine can also increase the latency to the first bout of immobility, providing another measure of its antidepressant-like activity. nih.gov The effects can sometimes be influenced by experimental conditions, such as water temperature. nih.gov
Table 2: Research Findings of Desipramine Hydrochloride in the Forced Swim Test (FST)
| Animal Model | Primary Measure | Effect of Desipramine Hydrochloride |
| Rats | Immobility Time | Significantly decreased. nih.govresearchgate.net |
| Mice (C57BL/6J) | Immobility Time | Decreased duration of immobility. nih.gov |
| Mice (C57BL/6J) | Latency to Immobility | Significantly increased at certain doses. nih.gov |
Desipramine hydrochloride is recognized for its analgesic properties, particularly in the context of neuropathic pain. nih.gov Animal models are essential for investigating the mechanisms underlying this therapeutic effect.
In the Spinal Nerve Ligation (SNL) model , a common method for inducing neuropathic pain, the L5 and/or L6 spinal nerves are tightly ligated, leading to persistent mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia. nih.govembse.org Desipramine has been shown to be effective in alleviating these pain-related behaviors in the SNL model. More detailed molecular studies using the related Spared Nerve Injury (SNI) model have revealed that desipramine can induce significant transcriptional changes in the dorsal root ganglia (DRG) of injured animals. nih.gov Notably, it promotes an anti-inflammatory transcriptional signature, suggesting that its analgesic effects may be mediated, in part, by modulating immune and inflammatory responses at the peripheral level. nih.gov
While direct results for the Hot-plate Test (measuring thermal pain sensitivity) and the Formalin Test (a model of tonic, inflammatory pain) embse.org with desipramine were not detailed in the provided search results, tricyclic antidepressants are generally evaluated in these models to assess their broad-spectrum analgesic potential.
Table 3: Application of Desipramine Hydrochloride in Pain Research Models
| Pain Model | Type of Pain | Key Findings Related to Desipramine Hydrochloride |
| Spinal Nerve Ligation (SNL) | Neuropathic | Effectively attenuates mechanical allodynia and other pain-like behaviors. nih.gov |
| Spared Nerve Injury (SNI) | Neuropathic | Induces an anti-inflammatory transcriptional signature in the dorsal root ganglia; counteracts injury-associated gene expression changes. nih.gov |
Genetic mouse models offer a way to study the interaction between genetic predispositions and the therapeutic effects of drugs. Engrailed-2 (En2) is a transcription factor involved in neurodevelopment, including the formation of monoaminergic neurons. nih.govnih.gov Mice lacking the En2 gene (En2 knockout mice) exhibit abnormalities in brain noradrenergic systems and display depression-related behaviors, such as increased immobility in the FST, as well as social and cognitive deficits. nih.govnih.gov
Research has shown that chronic treatment with desipramine can reverse these behavioral abnormalities in En2 knockout mice. nih.gov Specifically, desipramine administration significantly reduced immobility in the FST, restored normal social behaviors in the three-chambered social approach task, and reversed impairments in contextual fear conditioning. nih.govnih.gov These findings highlight the crucial role of the noradrenergic system in the behavioral deficits seen in this genetic model and demonstrate that modulating this system with desipramine can rescue complex depression-related phenotypes. nih.govnih.gov
Table 4: Effects of Desipramine Hydrochloride in Engrailed-2 Knockout Mice
| Behavioral Deficit | Outcome of Chronic Desipramine Treatment |
| Depression-Related Behavior (FST) | Significantly reduced immobility. nih.govnih.gov |
| Social Deficits | Restored sociability in the social approach task. nih.govnih.gov |
| Cognitive Impairments | Reversed deficits in contextual fear conditioning. nih.govnih.gov |
In Vitro Cellular and Tissue Culture Models
In vitro models provide a controlled environment to dissect the direct cellular and molecular actions of Desipramine hydrochloride, away from the systemic complexities of a whole organism.
The Mes23.5 cell line is a dopaminergic hybrid cell line derived from the fusion of rat embryonic mesencephalic cells with mouse neuroblastoma cells, which expresses properties of substantia nigra neurons. nih.govcellosaurus.org This cell line is a valuable tool for studying the effects of compounds on dopaminergic cell survival and function, particularly in the context of neurodegenerative diseases like Parkinson's.
Studies using Mes23.5 cells have uncovered a novel neuroprotective role for desipramine. nih.gov Research has demonstrated that pre-treatment with desipramine protects these dopaminergic cells from cell death induced by neurotoxins such as 6-OHDA and rotenone (B1679576). nih.govplos.org The mechanism underlying this protection involves the induction of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govplos.org Desipramine was found to increase both HO-1 protein and mRNA expression in a time- and concentration-dependent manner. nih.govplos.org This induction is mediated through the activation of the ERK and JNK signaling pathways, leading to the nuclear translocation and activation of the transcription factor Nrf2, a key regulator of the antioxidant response. nih.govnih.gov The neuroprotective effect of desipramine was attenuated when HO-1 activity was inhibited, confirming the enzyme's critical role in this process. nih.govplos.org
Table 5: Molecular and Cellular Effects of Desipramine Hydrochloride in Mes23.5 Dopaminergic Cells
| Cellular Process | Effect of Desipramine Hydrochloride | Underlying Mechanism |
| Neuroprotection | Protects against 6-OHDA and rotenone-induced cell death. nih.govplos.org | Induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1). nih.gov |
| Gene Expression | Increases HO-1 protein and mRNA expression. plos.org | Activation of Nrf2 transcription factor. nih.gov |
| Signal Transduction | Activates ERK and JNK signaling pathways. | Upstream of Nrf2 activation and subsequent HO-1 expression. nih.govnih.gov |
Compound Reference Table
Human Cell Lines (e.g., DG75, HEK293, HeLa Cells)
While comprehensive studies on DG75 and HEK293 cell lines are not extensively detailed in available research, the interaction of desipramine with HeLa cells has been noted in the context of its broader mechanism of action. drugbank.com Furthermore, research on other human cancer cell lines, such as HCT116 colorectal carcinoma cells, has shown that desipramine can significantly augment the cytotoxicity of platinum-based chemotherapeutics like cisplatin (B142131) and oxaliplatin. nih.govresearchgate.net This synergistic effect is partly attributed to desipramine's ability to enhance the cellular accumulation of cisplatin. nih.govresearchgate.net In lung cancer cell lines, desipramine has been found to increase sensitivity to TRAIL-induced apoptosis by inhibiting autophagy and increasing the expression of death receptors. nih.gov
Primary Neuronal Cultures (e.g., Nucleus Accumbens (NAc)/Striatal Cultures)
Studies using primary cultures derived from the nucleus accumbens (NAc) and striatum have provided significant insights into the direct effects of desipramine on neuronal signaling. In these cultures, desipramine has been shown to decrease both basal and stimulated phosphorylation of the transcription factor CREB (cAMP response element-binding protein). This effect is achieved by reducing the availability of intracellular calcium, a mechanism that appears to be independent of its classical monoaminergic reuptake inhibition. Repeated administration of desipramine in preclinical models leads to an enhanced behavioral response to dopamine injected into the nucleus accumbens. nih.gov This suggests that desipramine can enhance neurotransmission in the mesolimbic dopamine system. nih.govnih.gov
Isolated Organ Bath Setups (e.g., Gastrointestinal and Urogenital Smooth Muscle Contractility)
Isolated organ bath preparations are crucial for studying the direct effects of compounds on tissue contractility. dmt.dkresearchgate.net Research utilizing this technique has demonstrated that desipramine hydrochloride can significantly alter the smooth muscle contractility of the urinary bladder and proximal colon in healthy rat models. nih.govresearchgate.netnih.gov These long-term changes in muscle function were observed following both presynaptic stimulation and direct postsynaptic cholinergic receptor stimulation. nih.gov Interestingly, the contractility of the distal ileum was not affected by desipramine administration. nih.govnih.gov These findings highlight a direct local effect of desipramine on urogenital and gastrointestinal smooth muscle function. nih.gov
Effects of Desipramine on Smooth Muscle Contractility in Organ Bath Setups
| Tissue Type | Observed Effect | Reference |
|---|---|---|
| Urinary Bladder | Significantly altered contractility | nih.govnih.gov |
| Proximal Colon | Significantly altered contractility | nih.govnih.gov |
| Distal Ileum | Unaffected | nih.gov |
Human Erythrocyte Models for Cellular Processes
The human erythrocyte serves as a valuable model for investigating drug effects on fundamental cellular processes. Studies have shown that desipramine induces eryptosis, the programmed cell death of erythrocytes, in a dose-dependent manner. bohrium.comnih.govnih.gov This effect is characterized by an increase in the percentage of annexin-V-binding cells, a marker for phosphatidylserine (B164497) exposure on the cell surface. bohrium.comnih.gov The induction of eryptosis by desipramine was found to be reversed by pre-treatment with the nitric oxide (NO) donor sodium nitroprusside (SNP) and N-acetyl-L-cysteine (NAC). bohrium.comnih.govnih.gov Conversely, the depletion of calcium was observed to aggravate desipramine-induced eryptosis. bohrium.comnih.gov
Desipramine-Induced Eryptosis in Human Erythrocytes
| Condition | Effect on Desipramine-Induced Eryptosis | Reference |
|---|---|---|
| Desipramine Alone | Dose-dependent increase in annexin-V-binding | bohrium.comnih.gov |
| Pre-treatment with SNP or NAC | Significant reversal of eryptosis | bohrium.comnih.gov |
| Calcium Depletion | Aggravation of eryptosis | bohrium.comnih.gov |
Neuropharmacological Effects in Preclinical Studies
Neuroprotection Mechanisms and Pathways (e.g., against rotenone- and 6-OHDA-induced neuronal death)
Desipramine has demonstrated significant neuroprotective properties in preclinical models of neurodegenerative diseases. plos.orgnih.gov In Mes23.5 dopaminergic cells, pretreatment with desipramine offered dramatic protection against neuronal death induced by the neurotoxins rotenone and 6-hydroxydopamine (6-OHDA). plos.orgnih.gov This neuroprotective effect is mediated through the induction of the endogenous antioxidant enzyme, heme oxygenase-1 (HO-1). plos.orgnih.gov
The upregulation of HO-1 is a multi-step process initiated by desipramine. The compound activates the ERK and JNK signaling pathways, which in turn leads to the nuclear accumulation and enhanced DNA-binding activity of the transcription factor NF-E2-related factor-2 (Nrf2). plos.org Activated Nrf2 then drives the expression of HO-1. plos.org The critical role of this pathway was confirmed when the neuroprotective effect of desipramine was attenuated by a pharmacological inhibitor of HO-1. plos.org
Neuroprotective Mechanism of Desipramine Against Neurotoxins
| Key Molecule/Pathway | Role in Desipramine-Mediated Neuroprotection | Reference |
|---|---|---|
| Rotenone / 6-OHDA | Inducers of neuronal death | plos.orgnih.gov |
| Desipramine | Protects against toxin-induced cell death | plos.orgnih.gov |
| ERK/JNK Pathways | Activated by desipramine | plos.org |
| Nrf2 | Nuclear accumulation and activation stimulated by ERK/JNK | plos.org |
| Heme Oxygenase-1 (HO-1) | Expression is induced by Nrf2; mediates the protective effect | plos.orgnih.gov |
Antinociceptive Actions and Associated Neurochemical Pathways
Beyond its antidepressant and neuroprotective effects, desipramine exhibits significant pain-alleviating, or antinociceptive, properties. In preclinical models of inflammatory and neuropathic pain, desipramine has been shown to produce peripherally mediated antinociceptive effects. oup.com Studies using the formalin test demonstrated that desipramine produced a dose-related reduction in pain behaviors. oup.com This action is considered peripheral as the effect was not observed when the compound was administered to the contralateral paw. These findings suggest that desipramine's ability to inhibit norepinephrine reuptake at sensory nerve terminals contributes to its analgesic properties. patsnap.com
Modulation of Synaptic Plasticity and Neurotransmission
Preclinical studies have revealed that desipramine hydrochloride modulates synaptic plasticity and neurotransmission through various mechanisms, extending beyond its classical role as a monoamine reuptake inhibitor. Research indicates that the compound can influence glutamatergic and noradrenergic systems, contributing to neuroplastic changes in the brain.
In studies using cultured hippocampal neurons from neonatal rats, acute application of desipramine was found to rapidly enhance the spontaneous vesicular release of glutamate (B1630785). nih.gov This effect points to a presynaptic site of action, as it was observed through an increased frequency of tetrodotoxin-resistant spontaneous excitatory postsynaptic currents. nih.gov The mechanism appears to be dependent on protein kinase C (PKC) activation, as the effect was significantly reduced by the protein kinase inhibitor staurosporine. nih.gov Furthermore, this presynaptic modulation requires the integrity of SNARE proteins, with the cleavage of SNAP-25 by botulinum neurotoxin A markedly diminishing the desipramine-induced glutamate release. nih.gov
Chronic treatment with desipramine has been shown to induce significant neuroplasticity within the noradrenergic system. nih.gov In a mouse model designed to mimic serotonin-resistant conditions, chronic desipramine administration reversed widespread reductions in norepinephrine (NE) axons, varicosities, and synaptic contacts. nih.gov This suggests that desipramine can promote a form of region-specific noradrenergic reinnervation to restore NE activity. nih.gov Notably, these restorative effects on NE innervation were particularly evident at inhibitory gephyrin-positive sites, indicating a specific modulation of synaptic connections to GABAergic neurons. nih.gov
Table 1: Effects of Desipramine Hydrochloride on Synaptic Plasticity
| System | Model | Key Finding | Mechanism |
|---|---|---|---|
| Glutamatergic | Cultured rat hippocampal neurons | Enhanced spontaneous vesicular release of glutamate. nih.gov | Presynaptic action, dependent on Protein Kinase C (PKC) and SNARE proteins (e.g., SNAP-25). nih.gov |
| Noradrenergic | cF1ko mouse model (serotonin-deficient) | Reversed deficits in NE axons, varicosities, and synaptic contacts. nih.gov | Induces region-specific noradrenergic reinnervation, particularly at inhibitory synapses. nih.gov |
Effects on Neurotransmitter Levels and Turnover (e.g., Norepinephrine, Serotonin (B10506), Dopamine, GABA)
The primary mechanism of action of desipramine hydrochloride is the inhibition of neurotransmitter reuptake, which directly affects their concentration and availability in the synaptic cleft. patsnap.com
Norepinephrine (NE): Desipramine is a potent and selective inhibitor of the norepinephrine transporter (NET). patsnap.comdrugbank.com By blocking NET, it prevents the re-uptake of norepinephrine from the synapse into the presynaptic neuron, leading to an increased concentration of NE in the synaptic cleft and enhanced noradrenergic neurotransmission. patsnap.comdrugbank.com Chronic use has also been associated with the downregulation of beta-adrenergic receptors in the cerebral cortex. drugbank.comnih.gov
Serotonin (5-HT): Desipramine also inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT), but it does so to a lesser extent than its effect on norepinephrine. patsnap.comdrugbank.com This action increases the availability of serotonin in the synapse. drugbank.com Long-term administration may lead to a sensitization of serotonergic receptors. drugbank.com
Dopamine (DA): The direct effects of desipramine on the dopamine system are less pronounced. However, research conducted on single neurons in the caudate nucleus of rats showed that desipramine could potentiate neuronal responses to microelectrophoretically applied dopamine. nih.gov This suggests that while not a primary dopamine reuptake inhibitor, desipramine can modulate dopaminergic neurotransmission. nih.gov
GABA: Desipramine appears to indirectly modulate the GABAergic system. In preclinical models, chronic desipramine treatment reversed deficits in the activity of GABAergic neurons. nih.gov It also restored norepinephrine synaptic contacts specifically to inhibitory sites on these neurons, suggesting an important interaction between the noradrenergic and GABAergic systems. nih.gov
Table 2: Summary of Desipramine Hydrochloride's Effects on Neurotransmitter Systems
| Neurotransmitter | Primary Effect | Mechanism |
|---|---|---|
| Norepinephrine | Increased synaptic concentration. patsnap.comdrugbank.com | Potent inhibition of the norepinephrine transporter (NET). patsnap.comdrugbank.com |
| Serotonin | Increased synaptic concentration (less potent than for NE). drugbank.com | Inhibition of the serotonin transporter (SERT). drugbank.com |
| Dopamine | Potentiation of neuronal responses. nih.gov | Not fully elucidated, but suggests modulation of dopaminergic activity. nih.gov |
| GABA | Indirect modulation and restoration of inhibitory synaptic contacts. nih.gov | Reversal of deficits in GABAergic neuron activity and NE innervation to these neurons. nih.gov |
Functional Changes in Peripheral Systems (e.g., gastrointestinal and urogenital smooth muscle contractility in rats)
Preclinical investigations have demonstrated that desipramine hydrochloride can induce significant and lasting functional changes in peripheral systems, specifically affecting smooth muscle contractility in the gastrointestinal and urogenital tracts of rats. nih.govnih.gov
In a study investigating the local effects of a single injection of desipramine in healthy rats, significant alterations in smooth muscle contractility were observed in the urinary bladder and the proximal colon four weeks after administration. nih.govnih.govresearchgate.net These long-term changes were evident in response to both presynaptic stimulation via electrical field stimulation (EFS) and direct postsynaptic receptor stimulation of the cholinergic system. nih.gov This indicates that desipramine can induce lasting functional modifications in both neuronal signaling to and direct receptor sensitivity of smooth muscle cells in these organs. nih.gov
Interestingly, the effects were not uniform across the gastrointestinal tract. While the proximal colon showed altered contractility, the contractility of the distal ileum was found to be unaffected by the desipramine injection. nih.gov This highlights a degree of regional specificity in the peripheral actions of the compound.
Table 3: Effects of Desipramine Hydrochloride on Smooth Muscle Contractility in Rats
| Organ | Effect on Contractility | Time Point of Observation |
|---|---|---|
| Urinary Bladder | Significantly altered. nih.govnih.gov | 4 weeks post-injection. nih.govresearchgate.net |
| Proximal Colon | Significantly altered. nih.govnih.gov | 4 weeks post-injection. nih.govresearchgate.net |
| Distal Ileum | Unaffected. nih.gov | 4 weeks post-injection. nih.gov |
Analytical and Methodological Advancements in Desipramine Hydrochloride Research
Quantitative Determination Methodologies for Desipramine (B1205290) Hydrochloride in Biological Matrices and Formulations
Several sophisticated analytical methods are employed for the quantitative analysis of desipramine hydrochloride. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry. medmedchem.commedmedchem.com The choice of method often depends on the matrix of the sample, the required sensitivity, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for the determination of desipramine hydrochloride due to its high sensitivity, precision, and selectivity. medmedchem.com It is particularly valuable for analyzing complex biological samples like plasma, serum, and urine, as well as for quality control of pharmaceutical dosage forms. medmedchem.comnih.gov Sample preparation for HPLC analysis typically involves extraction and purification steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analyte. medmedchem.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant mode of HPLC used for desipramine hydrochloride analysis. researchgate.nettandfonline.com This technique utilizes a nonpolar stationary phase (commonly C18) and a polar mobile phase. tandfonline.compharmacophorejournal.com
A study detailed a simple and rapid RP-HPLC method for quantifying desipramine in human plasma. researchgate.net The method involved liquid-liquid extraction with chloroform (B151607) and used a Luna C18 column with a mobile phase of acetonitrile (B52724) and water (70:30). researchgate.net UV-visible detection was performed at 567 nm after a derivatization reaction. The method demonstrated linearity in the concentration range of 15-400 ng/mL with a limit of detection of 1 ng/mL. researchgate.net
Another RP-HPLC method for plasma used a microbore C18 column and a mobile phase of acetonitrile-water (60:40, v/v) containing disodium (B8443419) hydrogenphosphate and sodium dodecyl sulfate, with the pH adjusted to 2. tandfonline.com With UV detection at 250 nm, this method achieved a lower limit of sensitivity of 10 ng/mL. tandfonline.com Furthermore, an ion-pair RP-HPLC method with electrochemical detection was developed for the simultaneous quantification of imipramine (B1671792), desipramine, and their hydroxylated metabolites in plasma. nih.gov This method reported a low detection level of approximately 5 ng/mL. nih.gov
Table 1: RP-HPLC Methods for Desipramine Hydrochloride Determination
| Matrix | Column | Mobile Phase | Detection | Linearity Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| Human Plasma | Luna C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water (70:30) | UV-Vis (567 nm) | 15-400 ng/mL | 1 ng/mL | researchgate.net |
| Human Plasma | Microbore C18 (100 mm x 2 mm, 5 µm) | Acetonitrile/Aqueous solution (60:40, v/v) with additives, pH 2 | UV (250 nm) | 10-250 ng/mL | 10 ng/mL | tandfonline.com |
| Plasma | Not Specified | Acetonitrile-acetate buffer (40:60) with heptanesulfonate | Electrochemical | Not Specified | ~5 ng/mL | nih.gov |
| --- | Agilent Zorbax SB-C18 (50 x 4.6 mm, 5 µm) | Water and acetonitrile with additives (gradient) | UV (280 nm) | 1.00–200 µM | 0.10 µM | oup.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering reduced analysis time and increased sensitivity and resolution compared to conventional HPLC. mdpi.comencyclopedia.pub This is achieved through the use of columns with smaller particle sizes (typically 1.7 µm) and instrumentation capable of handling higher pressures. mdpi.comencyclopedia.pub
A stability-indicating RP-UPLC method was developed for the analysis of imipramine hydrochloride in pharmaceuticals, which is relevant as desipramine is a metabolite. scispace.com This method utilized a Waters Acquity BEH C18 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 5) and UV detection at 220 nm. scispace.com It demonstrated excellent linearity in the range of 0.2–3 µg/mL. scispace.com
In a study focused on analyzing tricyclic antidepressants in plasma for clinical research, a UPLC-MS/MS method was employed. waters.comwaters.com This method used an ACQUITY UPLC I-Class FL System with an XSelect Premier HSS C18 column and a Xevo TQ-S micro Mass Spectrometer. waters.com The precision for desipramine at concentrations of 40 ng/mL and 120 ng/mL was found to be 95% and 98%, respectively. olemiss.edu Another rapid and sensitive UHPLC-Q-TOF-MS method was developed for the quantification of imipramine and desipramine in mouse serum. nih.govresearchgate.net This method, using an Acquity UPLC BEH C18 column, had a limit of quantification of 5.0 ng/mL for desipramine and a linear range of 5.0–250.0 ng/mL. nih.govresearchgate.net
Table 2: UPLC Methods for Desipramine Hydrochloride Determination
| Matrix | Column | Mobile Phase | Detection | Linearity Range | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| Pharmaceuticals | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Acetonitrile and ammonium acetate buffer (pH 5) (80:20, v/v) | UV (220 nm) | 0.2–3 µg/mL | Not Specified | scispace.com |
| Human Plasma | XSelect Premier HSS C18 (2.1 x 100 mm, 2.5 µm) | Not Specified | MS/MS | Not Specified | Not Specified | waters.comwaters.com |
| Mouse Serum | Acquity UPLC BEH C18 | Gradient of acetonitrile with 0.1% formic acid and 20 mM ammonium formate | Q-TOF-MS | 5.0–250.0 ng/mL | 5.0 ng/mL | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the determination of desipramine in biological samples. medmedchem.com This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. medmedchem.com GC-MS is particularly valuable in forensic toxicology and clinical chemistry. medmedchem.com A GC-MS analysis method employing a DB5-MS fused silica (B1680970) capillary column with helium as the carrier gas has been reported to achieve a limit of detection of 0.2 ng/mL for desipramine in plasma samples. tandfonline.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another analytical technique that has been applied to the analysis of desipramine. While less common than HPLC or GC-MS for this specific compound, CE offers advantages such as high efficiency, small sample volume requirements, and rapid analysis times. Research in this area continues to explore its potential for routine analysis of desipramine and other tricyclic antidepressants.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry offers a simpler and more cost-effective method for the quantitative determination of desipramine hydrochloride, particularly in pharmaceutical formulations. bhu.ac.in
One study developed a spectrophotometric method for estimating Desipramine HCl in pharmaceuticals using a diluent mixture of methanol (B129727) and water (50:50 v/v). bhu.ac.in The analysis was performed at a wavelength of 251 nm. bhu.ac.in The method demonstrated linearity in the concentration range of 10.5–31.4 µg/mL with a correlation coefficient of 0.9999. bhu.ac.in The specificity of the method was confirmed by the absence of interference from excipients. bhu.ac.in
Another UV spectrophotometric method for desipramine analysis involves the use of 2,4-dinitrofluorobenzene in methanol, with a maximum absorbance at 375 nm. tandfonline.com This method is effective for a concentration range of 1–10 µg/mL and has a limit of detection of 0.11 µg/mL. tandfonline.com
Table 3: UV-Visible Spectrophotometry Methods for Desipramine Hydrochloride Determination
| Matrix | Diluent/Reagent | Wavelength (λmax) | Linearity Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Pharmaceuticals | Methanol:Water (50:50 v/v) | 251 nm | 10.5–31.4 µg/mL | Not Specified | bhu.ac.in |
| Tablets | Methanol with 2,4-dinitrofluorobenzene | 375 nm | 1–10 µg/mL | 0.11 µg/mL | tandfonline.com |
Ion-Selective Electrodes (ISEs)
Ion-selective electrodes (ISEs) have been developed as a cost-effective and straightforward alternative for the determination of desipramine hydrochloride. These potentiometric sensors offer the advantages of simple design, fast response time, and a wide linear range.
Two notable types of PVC membrane electrodes have been constructed for this purpose. The first utilizes desipramine-tetraphenylborate (DS-TPB) as the ion-exchanger. This electrode demonstrates a Nernstian response to desipramine hydrochloride over a concentration range of 1.0 x 10⁻² to 1.0 x 10⁻⁵ M, with a detection limit of 8.0 x 10⁻⁶ M. It operates effectively within a pH range of 2.5-8.0 and exhibits a rapid response time of less than 20 seconds.
A second type of PVC membrane sensor incorporates dibenzo-18-crown-6 (B77160) as the ionophore. This electrode also shows a Nernstian response across a broad concentration range and has been successfully applied to the analysis of desipramine hydrochloride in pharmaceutical preparations and urine samples.
Furthermore, carbon paste electrodes have been developed for the potentiometric determination of desipramine. One such electrode is based on the use of desipramine-phosphotungstate as the electroactive material. This electrode is characterized by its ease of construction, low cost, and rapid response. It demonstrates a linear response to desipramine hydrochloride in the concentration range of 1.0 × 10⁻⁶–1.0 × 10⁻² M, with a detection limit of 5.0 × 10⁻⁷ M. This electrode has proven to be effective for the determination of the drug in dosage forms and human plasma.
| Electrode Type | Ionophore/Ion-Exchanger | Linear Range (M) | Detection Limit (M) | pH Range | Response Time (s) |
| PVC Membrane | Desipramine-tetraphenylborate | 1.0 x 10⁻² - 1.0 x 10⁻⁵ | 8.0 x 10⁻⁶ | 2.5 - 8.0 | < 20 |
| PVC Membrane | Dibenzo-18-crown-6 | 1.0 x 10⁻¹ - 1.0 x 10⁻⁵ | 8.7 x 10⁻⁶ | 3.0 - 5.5 | ~10 |
| Carbon Paste | Desipramine-phosphotungstate | 1.0 × 10⁻⁶–1.0 × 10⁻² | 5.0 × 10⁻⁷ | 1.2-5.0 | < 15 |
Sample Preparation Techniques for Desipramine Hydrochloride Analysis in Biological Samples
The accurate analysis of desipramine hydrochloride in biological matrices such as plasma, serum, and tissue homogenates necessitates effective sample preparation to remove interfering endogenous substances. The most commonly employed techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
LLE protocols for desipramine often involve the use of a water-immiscible organic solvent to extract the drug from the aqueous biological sample. A common approach involves alkalinizing the sample with a base, such as sodium hydroxide, to deprotonate the desipramine, followed by extraction with a solvent like a mixture of hexane (B92381) and isoamyl alcohol. After separation of the phases, the organic layer containing the desipramine is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.
SPE has gained popularity due to its efficiency, selectivity, and potential for automation. For desipramine analysis, C18 or mixed-mode cation exchange cartridges are frequently used. A typical SPE procedure involves conditioning the cartridge with methanol and water, loading the pre-treated biological sample, washing the cartridge to remove interfering compounds, and finally eluting the desipramine with an appropriate solvent, often a mixture of an organic solvent and a small amount of a strong base like ammonium hydroxide.
Assay Validation and Performance Characteristics in Analytical Methods
The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated. For desipramine hydrochloride, methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are rigorously validated for several key performance characteristics.
These validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. Linearity is established by analyzing a series of calibration standards to demonstrate a proportional relationship between the analyte concentration and the instrumental response. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. Recovery assesses the efficiency of the extraction procedure, and precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 10 - 200 ng/mL | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 ng/mL |
| Recovery | > 85% | > 90% |
| Precision (RSD%) | < 10% | < 5% |
Applications of Analytical Methods in Research
The development of sensitive and specific analytical methods for desipramine hydrochloride has been instrumental in advancing various areas of research, from fundamental in vitro studies to the development of sophisticated pharmacokinetic models.
In Vitro and Ex Vivo Research Studies
In vitro and ex vivo studies are essential for elucidating the mechanisms of action, metabolism, and transport of drugs like desipramine. Analytical methods are critical for quantifying the drug in these experimental systems. For instance, HPLC and LC-MS/MS have been used to study the metabolism of desipramine by specific cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP1A2, in human liver microsomes. These studies have helped to identify the major metabolites of desipramine and to understand the genetic polymorphisms that can affect its metabolism.
Furthermore, analytical methods have been applied in ex vivo studies using isolated perfused organs, such as the liver and brain, to investigate the transport and distribution of desipramine. For example, studies using isolated perfused rat liver have provided insights into the hepatic uptake and biliary excretion of the drug.
Pharmacokinetic Modeling Input Data Generation from In Vitro Studies
Data generated from in vitro studies are increasingly being used to develop and refine pharmacokinetic (PK) models that can predict the in vivo behavior of drugs. For desipramine hydrochloride, in vitro data on its metabolism, protein binding, and permeability are crucial inputs for physiologically based pharmacokinetic (PBPK) models.
For example, the metabolic clearance of desipramine determined in human liver microsomes can be scaled up to predict its in vivo hepatic clearance. Similarly, data on the permeability of desipramine across Caco-2 cell monolayers, an in vitro model of the intestinal epithelium, can be used to estimate its oral absorption. By integrating these in vitro-derived parameters, PBPK models can simulate the concentration-time profiles of desipramine in different tissues and populations, thereby aiding in the understanding of its disposition and potential drug-drug interactions.
Structure Activity Relationship Sar Studies of Desipramine Hydrochloride
Tricyclic Dibenzazepine (B1670418) Scaffold Contributions to Pharmacological Activity
The foundation of desipramine's molecular structure is the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system. nih.govnih.gov This tricyclic scaffold, composed of two benzene (B151609) rings fused to a central seven-membered azepine ring, is not merely a structural backbone but an essential pharmacophore for its activity. wikipedia.orgnih.govwikipedia.org The specific angular, non-planar conformation of this tricyclic system is critical for orienting the molecule correctly within the binding pockets of its target proteins, primarily the norepinephrine (B1679862) transporter (NET). nih.gov
The dibenzazepine framework is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds, including other TCAs like imipramine (B1671792) and anticonvulsants such as carbamazepine. wikipedia.orgjamanetwork.com This highlights the scaffold's inherent ability to interact with central nervous system targets. psychscenehub.com The rigidity and specific stereochemistry of the dibenzazepine nucleus in desipramine (B1205290) contribute to its high affinity for monoamine transporters, which is the primary mechanism of its antidepressant effect. acs.org The tricyclic nature dictates the spatial relationship between the aromatic rings and the side chain, a key factor for effective binding. acs.org
Aminergic Substituent Effects on Receptor and Transporter Interactions
Attached to the nitrogen atom of the central azepine ring is a 3-(methylamino)propyl side chain. nih.gov This alkylamine substituent is a critical determinant of desipramine's potency and selectivity. wikipedia.orgpharmacytimes.com Desipramine is classified as a secondary amine TCA because the terminal nitrogen atom of the side chain is bonded to one methyl group and one hydrogen atom. wikipedia.orgnih.gov
This secondary amine configuration is directly responsible for desipramine's characteristic pharmacological profile. SAR studies consistently show that secondary amine TCAs are more potent and selective inhibitors of norepinephrine reuptake compared to their tertiary amine counterparts. wikipedia.orgpharmacytimes.comnih.gov The presence of the N-methyl group, as opposed to the N,N-dimethyl group found in tertiary amines like imipramine, significantly enhances affinity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT). wikipedia.orgnih.gov The amine group is believed to form a crucial salt bridge with an aspartate residue (Asp98) in the central binding site of monoamine transporters, anchoring the molecule and facilitating blockade of neurotransmitter reuptake. nih.gov
Furthermore, research has shown that desipramine acts as an arrestin-biased ligand at the α2A-adrenergic receptor (α2AAR). Its binding to this receptor selectively recruits arrestin proteins without activating G proteins, a nuanced interaction that contributes to the receptor's down-regulation and is thought to be part of its therapeutic mechanism.
Comparative Analysis of Desipramine Hydrochloride with Other Tricyclic Antidepressants (e.g., Imipramine, Amitriptyline)
The structural nuances of desipramine are best understood when compared to other TCAs, particularly the tertiary amines from which it is often derived metabolically. Desipramine is the active, N-demethylated metabolite of imipramine. wikipedia.org Amitriptyline (B1667244), another widely known TCA, is also a tertiary amine, which is metabolized to the secondary amine nortriptyline.
The primary structural difference—secondary versus tertiary amine—translates into a significant divergence in pharmacological activity. Desipramine exhibits the highest selectivity for the norepinephrine transporter (NET) among TCAs, making it a very potent norepinephrine reuptake inhibitor. nih.gov In contrast, the tertiary amines imipramine and amitriptyline have a more balanced, or in some cases, serotonin-preferential, inhibitory profile. wikipedia.org
This difference in transporter affinity is a cornerstone of their varied clinical profiles. Additionally, tertiary amines like amitriptyline and imipramine generally display more potent antagonism at muscarinic M1 and histamine (B1213489) H1 receptors compared to secondary amines like desipramine. pharmacytimes.comnih.gov This leads to a higher incidence of anticholinergic (e.g., dry mouth, constipation) and sedative side effects with the former group. pharmacytimes.comnih.gov Desipramine's weaker affinity for these receptors makes it one of the less sedating TCAs. nih.gov
The following tables summarize the comparative binding affinities (Ki, nM) for these compounds at key monoamine transporters and receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | NET/SERT Selectivity Ratio |
|---|---|---|---|
| Desipramine | 0.63–8.6 nih.gov | 22–180 nih.gov | ~0.04 (Highly NET Selective) |
| Imipramine | 20–142 nih.gov | 1.3–20 nih.gov | ~10 (SERT Selective) |
| Amitriptyline | 50 | 20 | 2.5 (Relatively Balanced/Slightly SERT Selective) |
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | Muscarinic M1 Receptor | Histamine H1 Receptor | Alpha-1 Adrenergic Receptor |
|---|---|---|---|
| Desipramine | 100–135 pharmacytimes.comjamanetwork.com | 11 nih.gov | 14–25 nih.gov |
| Imipramine | 60–102 pharmacytimes.comjamanetwork.com | 11 nih.gov | 27 nih.gov |
| Amitriptyline | 13–18 pharmacytimes.comjamanetwork.com | 1.0 pharmacytimes.com | 4.3 nih.gov |
Cycloalkanol Ethylamine (B1201723) Scaffold Investigations in Structure-Activity Studies
In the quest to develop antidepressants with improved selectivity and tolerability, SAR studies have explored scaffolds beyond the classic tricyclic framework. One such area of investigation involves the cycloalkanol ethylamine scaffold, which is the core structure of serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine. While structurally distinct from desipramine's dibenzazepine system, this scaffold is relevant to SAR studies as it represents a successful effort to isolate and tune the norepinephrine and serotonin reuptake inhibition seen with TCAs.
Research into cycloalkanol ethylamine derivatives has provided key insights into the structural requirements for potent and selective NET inhibition. For instance, studies have shown that increasing the electron-withdrawing character of the aromatic ring attached to the cycloalkanol core enhances the potency of norepinephrine uptake inhibition and improves selectivity for NET over SERT. Testing various substituents (e.g., chloro, methoxy, trifluoromethyl) revealed that an electron-withdrawing group in the meta-position of the aromatic ring yielded the most potent NET inhibition and the greatest selectivity over serotonin transport. These investigations, building on the pharmacological precedent set by drugs like desipramine, have led to the discovery of novel and highly selective norepinephrine reuptake inhibitors.
Desipramine Hydrochloride As a Research Probe and Pharmacological Tool
Utilization as a Selective Norepinephrine (B1679862) Reuptake Inhibitor Probe
Desipramine (B1205290) is distinguished by its potent and selective inhibition of the norepinephrine transporter (NET). wikipedia.orgselleckchem.com This characteristic makes it an ideal probe for studying the role of norepinephrine (NE) in various physiological and pathological processes. As a secondary amine tricyclic antidepressant, desipramine exhibits greater potency for norepinephrine reuptake inhibition compared to tertiary amine TCAs like imipramine (B1671792). drugbank.compsychiatrist.com
Research utilizing radiolabeled desipramine, such as [3H]desipramine, has been instrumental in characterizing and quantifying NET sites in brain tissues. jneurosci.org These binding studies have revealed the high affinity of desipramine for NET and have helped to elucidate the sodium and chloride dependency of the norepinephrine uptake system. jneurosci.org The potencies of various antidepressant drugs in competing with [3H]desipramine binding correlate well with their ability to inhibit the neuronal uptake of norepinephrine, further validating its use as a selective probe. jneurosci.org
The selectivity of desipramine for NET over the serotonin (B10506) transporter (SERT) is a key feature that allows researchers to dissect the specific contributions of the noradrenergic system. nih.gov While it does have a minor effect on serotonin reuptake, its primary action is on norepinephrine. patsnap.compatsnap.com This selectivity has been crucial in studies aiming to understand the distinct roles of these two neurotransmitter systems in conditions like depression and attention-deficit hyperactivity disorder (ADHD). patsnap.comwikipedia.org In fact, the efficacy of desipramine in treating ADHD was a foundational observation that spurred the development of more selective norepinephrine reuptake inhibitors like atomoxetine. wikipedia.org
Table 1: Comparative Selectivity of Desipramine
| Transporter | Action | Potency |
|---|---|---|
| Norepinephrine Transporter (NET) | Inhibition | High |
| Serotonin Transporter (SERT) | Inhibition | Weak |
Investigations into Alpha-2 Adrenergic Receptor Regulation Mechanisms
Beyond its primary role as a norepinephrine reuptake inhibitor, desipramine is a valuable tool for investigating the regulation of adrenergic receptors, particularly the alpha-2 adrenergic receptor (α2AR). nih.gov The α2AR is a key autoreceptor that regulates noradrenergic neurotransmission, and its expression and function are often altered in depressive disorders. nih.gov
Chronic administration of desipramine has been shown to induce downregulation of α2-adrenoceptors in the rat brain cortex. researchgate.net This effect is thought to be a crucial component of its therapeutic mechanism. researchgate.net Studies have demonstrated that desipramine can directly interact with the α2A-adrenergic receptor (α2AAR). Interestingly, this interaction does not lead to typical signaling but instead promotes arrestin recruitment and subsequent receptor internalization and downregulation. nih.gov This finding reveals a more complex mechanism of action for desipramine than simple reuptake inhibition, highlighting its role as an arrestin-biased ligand at the α2AAR. nih.gov
The ability of desipramine to drive the downregulation of α2AARs, both in vitro and in vivo, provides researchers with a method to probe the consequences of altered α2AR function. nih.gov For instance, research has explored how desipramine-induced α2AR downregulation impacts tumor progression, demonstrating that α2-AR activation can influence the tumor microenvironment. aacrjournals.orgnih.gov
Table 2: Effects of Chronic Desipramine Treatment on Adrenergic Receptors in Rat Brain
| Brain Region | Receptor Type | Effect on Density |
|---|---|---|
| Cortex | alpha1-adrenoceptors | Decreased |
| Cortex | alpha2-adrenoceptors | Decreased |
| Hippocampus | alpha1-adrenoceptors | No significant change (except with amitriptyline) |
| Hippocampus | alpha2-adrenoceptors | No significant change |
Application in Neurobiological Research to Elucidate Neurotransmitter System Dynamics
Desipramine's well-defined primary mechanism of action allows neurobiologists to use it as a tool to perturb and study the dynamics of neurotransmitter systems. patsnap.com By selectively increasing the synaptic concentration of norepinephrine, researchers can investigate the downstream effects on neuronal circuits and behavior. patsnap.compatsnap.com
Desipramine is also employed in animal models of neurological and psychiatric disorders to probe the role of the noradrenergic system. For example, in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, desipramine is often used to protect noradrenergic neurons from the neurotoxin, thereby allowing for a more specific investigation of dopaminergic neurodegeneration. nih.gov However, research has also shown that desipramine itself can have functional effects on peripheral tissues, a factor that must be considered in experimental design. nih.gov
Use in Drug Discovery and Development Research for Mechanistic Studies
In the realm of drug discovery and development, desipramine serves as a benchmark compound for mechanistic studies. Its well-characterized profile as a selective norepinephrine reuptake inhibitor allows it to be used as a reference drug when evaluating new chemical entities with potential antidepressant or neuroprotective properties. probes-drugs.org
By comparing the binding affinities and functional effects of novel compounds to those of desipramine, researchers can gain a better understanding of their mechanisms of action. For example, the development of new selective norepinephrine reuptake inhibitors often involves comparing their in vitro and in vivo profiles to that of desipramine. probes-drugs.org
Furthermore, the complex pharmacology of desipramine, including its interactions with various receptors and its downstream effects on receptor regulation, provides a rich area for mechanistic investigation. patsnap.comnih.gov Understanding how desipramine achieves its therapeutic effects through both reuptake inhibition and receptor modulation can inform the design of new drugs with improved efficacy and side-effect profiles. Its use in preclinical models helps to elucidate the neurobiological underpinnings of therapeutic responses and to identify new targets for drug development. aacrjournals.org
Q & A
Q. What is the mechanistic basis of desipramine hydrochloride's activity on neurotransmitter systems, and how can researchers quantify its receptor affinity?
Desipramine hydrochloride primarily inhibits the norepinephrine transporter (NET) with a Ki of 4 nM, serotonin transporter (SERT) with a Ki of 61 nM, and dopamine transporter (DAT) with a Ki of 78,720 nM . To quantify binding affinity, researchers use radioligand displacement assays with tritiated neurotransmitters in synaptosomal preparations. Competitive inhibition curves are analyzed to calculate IC50 values, which are then converted to Ki using the Cheng-Prusoff equation. Dose-response studies in animal models (e.g., reserpine antagonism in rodents) further validate its noradrenergic selectivity .
Q. What pharmacokinetic parameters should be prioritized when designing in vivo studies with desipramine hydrochloride?
Key parameters include:
- Absorption : Oral bioavailability (~80–90%) and time to peak plasma concentration (3–6 hours post-administration) .
- Distribution : High plasma protein binding (90–95%), requiring free fraction adjustments in pharmacokinetic models .
- Metabolism : Hepatic hydroxylation and demethylation via CYP2D6; monitor for polymorphisms affecting metabolic rates .
- Excretion : Renal clearance (70% as glucuronide conjugates) necessitates adjusted dosing in renal impairment models . Steady-state plasma levels (typically 50–300 ng/mL) should be validated using high-performance liquid chromatography (HPLC) or mass spectrometry .
Q. What safety protocols are critical for handling desipramine hydrochloride in laboratory settings?
- Personal Protective Equipment (PPE) : Safety goggles, nitrile gloves, and lab coats to prevent dermal/orbital exposure .
- Ventilation : Use fume hoods to avoid inhalation; maintain exposure below OSHA’s TWA (Time-Weighted Average) limits .
- Storage : Store in airtight containers at 15–25°C, away from light and moisture .
- Waste Disposal : Incinerate via EPA-approved hazardous waste facilities to prevent aquatic toxicity (WGK 2 classification) .
Advanced Research Questions
Q. How can single-dose pharmacokinetic studies predict steady-state concentrations of desipramine hydrochloride?
Single-dose predictions involve:
- Measuring 24-hour plasma concentrations post-administration to estimate elimination half-life (t½ = 12–24 hours) .
- Calculating area under the curve (AUC) using non-compartmental analysis (NCA) to extrapolate steady-state levels via linear kinetics .
- Validating predictions in longitudinal studies (e.g., 4-week trials with serial blood sampling) to account for inter-individual variability in CYP2D6 activity .
Q. What experimental designs are used to assess desipramine’s impact on presynaptic adrenergic receptor sensitivity?
- Clonidine Challenge Tests : Administer clonidine (α2-agonist) pre- and post-desipramine treatment. Measure reductions in plasma MHPG (norepinephrine metabolite) and blood pressure responses to evaluate α2-receptor subsensitivity .
- Electrophysiological Recordings : In vivo microelectrode studies in locus coeruleus neurons to monitor firing rate suppression and recovery after chronic desipramine exposure .
Q. How can researchers reconcile contradictions in desipramine’s toxicity profile compared to other tricyclic antidepressants (TCAs)?
- Comparative Pharmacokinetic Analysis : Assess higher free fraction and RBC/plasma ratios of desipramine (secondary amine) vs. tertiary amines (e.g., imipramine), which increase CNS penetration and overdose lethality .
- Population Studies : Stratify toxicity data by age and comorbidities (e.g., cardiovascular risk in elderly patients) using logistic regression models to isolate risk factors .
- Post-Mortem Toxicology : Compare tissue distribution patterns in fatal overdose cases to identify organ-specific vulnerabilities (e.g., cardiac Na+ channel blockade) .
Q. What strategies optimize clinical trials for evaluating desipramine in comorbid psychiatric conditions (e.g., autism with obsessive-compulsive behaviors)?
- Crossover Designs : Compare desipramine to placebo and active controls (e.g., clomipramine) in randomized, double-blind protocols to isolate serotonergic vs. noradrenergic effects .
- Endpoint Selection : Use validated scales (e.g., Children’s Psychiatric Rating Scale) to quantify repetitive behaviors and hyperactivity .
- Biomarker Integration : Pair clinical outcomes with plasma drug levels and MHPG reductions to correlate efficacy with pharmacokinetic/pharmacodynamic profiles .
Q. How do plasma protein binding variations influence desipramine’s pharmacological activity across populations?
- In Vitro Binding Assays : Use equilibrium dialysis to measure free drug fractions in serum from diverse populations (e.g., elderly, hepatic impairment) .
- Population Pharmacokinetics (PopPK) : Apply nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., albumin levels) affecting volume of distribution and clearance .
- Dose Adjustment Algorithms : Develop Bayesian forecasting models to personalize dosing in hypoalbuminemic patients .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
